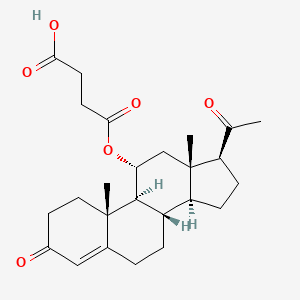
Progesterone-11-Alpha-Ol-Hemisuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE typically involves the reaction of 11α-hydroxyprogesterone with succinic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in refluxing dioxane . This method has been improved to enhance the yield and efficiency of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is used in immunoassays for progesterone detection.
Medicine: It has potential therapeutic applications and is used in the development of drugs.
Industry: The compound is used in the production of various steroid-based products.
Mechanism of Action
The mechanism of action of PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE involves its interaction with specific molecular targets and pathways. It binds to progesterone receptors and modulates their activity, leading to various physiological effects . The compound’s effects are mediated through its interaction with nuclear receptors, which regulate gene expression and cellular responses .
Comparison with Similar Compounds
PROGESTERONE-11-ALPHA-OL-HEMISUCCINATE is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
11α-hydroxyprogesterone: The parent compound from which this compound is derived.
Succinic acid derivatives: Compounds with similar succinoyl groups.
Other steroid esters: Compounds with similar steroid backbones but different ester groups. The uniqueness of this compound lies in its specific combination of functional groups and its applications in various fields.
Properties
Molecular Formula |
C25H34O6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20+,23+,24-,25+/m0/s1 |
InChI Key |
JBBNFGYRYNBDIH-DBGGZKJISA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |
Synonyms |
11 alpha-hemisuccinyl-progesterone 11 alpha-hydroxy-4-pregnene-3,20-dione-11-hemisuccinate 11alpha-hydroxyprogesterone hemisuccinate progesterone 11-hemisuccinate progesterone 11-hemisuccinate, (11alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


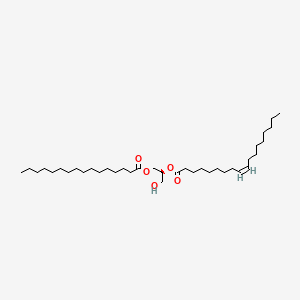

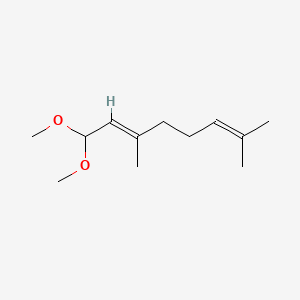
![4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate](/img/structure/B1237993.png)
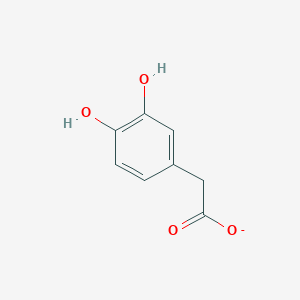


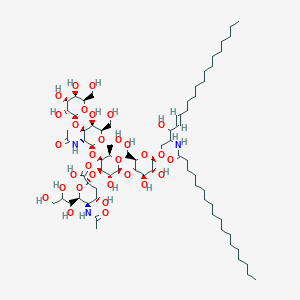
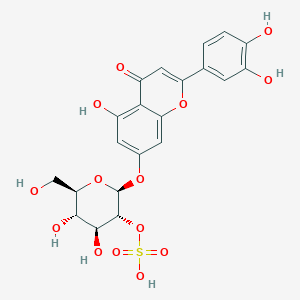
![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)
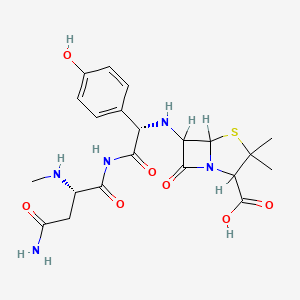
![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/new.no-structure.jpg)
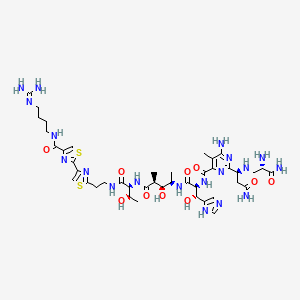
![1-[6-(4-chlorophenyl)imidazo[2,3-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1238009.png)
